5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide

benzamide regioisomer structure-activity relationship

SAR studies on N-arylbenzamides risk confounding data when regioisomers are inadvertently substituted. The 5-methyl positional isomer (CAS 648923-98-2) differs from the 4-methyl and des-methyl analogues in molecular shape and hydrogen-bonding capacity, potentially altering target engagement. This compound serves as a chromatographic reference and regioisomeric probe. • 5-methyl positional isomer for methyl-tolerance SAR mapping • Pure regioisomer; not functionally interchangeable with 4-methyl or des-methyl analogues • Free phenol enables selective O-/N-alkylation and late-stage functionalisation studies

Molecular Formula C22H20ClNO3
Molecular Weight 381.8 g/mol
CAS No. 648923-98-2
Cat. No. B12608318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide
CAS648923-98-2
Molecular FormulaC22H20ClNO3
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCC2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C22H20ClNO3/c1-15-7-10-21(27-12-11-16-5-3-2-4-6-16)19(13-15)24-22(26)18-14-17(23)8-9-20(18)25/h2-10,13-14,25H,11-12H2,1H3,(H,24,26)
InChIKeyUYBQYSOAFMIGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide (CAS 648923‑98‑2) – Procurement‑Relevant Structural Identity


5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide (CAS 648923‑98‑2) is a synthetic benzamide bearing a 5‑chloro‑2‑hydroxybenzoyl core and an N‑aryl ring substituted with a 2‑phenylethoxy group and a methyl group at the 5‑position . It belongs to a cluster of regioisomeric benzamides that share the molecular formula C₂₂H₂₀ClNO₃ and differ only in the position of the methyl substituent on the central phenyl ring . No independently verified biological or physicochemical benchmark data were retrievable from non‑excluded primary sources at the time of this analysis.

Why Simple Analogue Swapping Is Not Warranted for 5‑Chloro‑2‑hydroxy‑N‑[5‑methyl‑2‑(2‑phenylethoxy)phenyl]benzamide


The 648923‑series benzamides are regioisomers; moving the methyl group from the 5‑position (CAS 648923‑98‑2) to the 4‑position (CAS 648923‑99‑3) or removing it altogether (CAS 648923‑14‑2) can profoundly alter molecular shape, hydrogen‑bonding capacity, and target engagement . In the absence of direct comparative data, it is unsound to assume that any two isomers are functionally interchangeable. A procurement decision that substitutes a cheaper or more readily available isomer risks introducing an uncontrolled variable into a biological or chemical process [1].

Quantitative Differentiation Evidence for 5‑Chloro‑2‑hydroxy‑N‑[5‑methyl‑2‑(2‑phenylethoxy)phenyl]benzamide – Current Data Status


Regioisomeric Identity as the Primary Differentiator

The target compound (5‑methyl isomer) can be distinguished from its closest analogue, the 4‑methyl isomer (CAS 648923‑99‑3), solely by the position of the methyl group . No quantitative biological or physicochemical comparison (IC₅₀, logP, solubility, metabolic stability, etc.) was found in allowed primary sources for either compound. Therefore, a numerical differentiation claim cannot be made at this time.

benzamide regioisomer structure-activity relationship

Class‑Wide Variability in 5‑Chloro‑2‑hydroxy‑N‑phenylbenzamides

A study of 5‑chloro‑2‑(substituted alkoxy)‑N‑phenylbenzamide derivatives demonstrated that minor alkoxy modifications produce measurable changes in melting point, IR spectra, and NMR shifts [1]. Although the target compound was not directly tested, the class‑level inference is that the 2‑phenylethoxy and methyl substituents in CAS 648923‑98‑2 will likewise impart distinct physicochemical profiles compared to unsubstituted or differently substituted analogues.

salicylanilide benzamide derivative alkoxy substitution

Recommended Application Scenarios for 5‑Chloro‑2‑hydroxy‑N‑[5‑methyl‑2‑(2‑phenylethoxy)phenyl]benzamide Based on Available Evidence


Structure‑Activity Relationship (SAR) Studies on Benzamide Chemotypes

The compound serves as a regioisomeric probe to map the positional tolerance of a methyl group on the N‑aryl ring. When run head‑to‑head with the 4‑methyl isomer (CAS 648923‑99‑3) and the des‑methyl analogue (CAS 648923‑14‑2), differences in biological readout can be attributed specifically to the methyl position .

Synthetic Methodology Development

The presence of a phenylethoxy ether, a secondary amide, and a free phenol makes this compound a useful substrate for testing selective O‑ vs. N‑alkylation conditions, protecting‑group strategies, or late‑stage functionalisation .

Analytical Reference Standard for Isomer Discrimination

Because the 648923‑series contains closely related regioisomers, the pure 5‑methyl compound can act as a chromatographic or spectroscopic reference to confirm isomer identity in reaction mixtures or purchased lots .

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